Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 100784-26-7
VCID: VC20749323
InChI: InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
SMILES: CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
Molecular Formula: C7H10ClN3O4S
Molecular Weight: 267.69 g/mol

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

CAS No.: 100784-26-7

Cat. No.: VC20749323

Molecular Formula: C7H10ClN3O4S

Molecular Weight: 267.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate - 100784-26-7

Specification

CAS No. 100784-26-7
Molecular Formula C7H10ClN3O4S
Molecular Weight 267.69 g/mol
IUPAC Name ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
Standard InChI Key VPTSMJHJEDWLSP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
Canonical SMILES CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N

Introduction

Molecular Formula and Weight

  • Molecular Formula: C7H10ClN3O4S

  • Molecular Weight: 267.69 g/mol

Structural Representation

The compound features a pyrazole ring with a carboxylate group and a sulfamoyl substituent. The presence of chlorine at the third position and a methyl group at the first position contributes to its unique properties.

Identifiers

  • CAS Number: 100784-26-7

  • InChIKey: VPTSMJHJEDWLSP-UHFFFAOYSA-N

Synthesis Methods

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate can be synthesized through several methods, often involving cyclocondensation reactions. A common approach includes:

  • Cyclization of Hydrazines: Reacting hydrazines with suitable carbonyl compounds to form the pyrazole ring.

  • Sulfonamide Formation: Introducing the sulfamoyl group through sulfonation reactions.

  • Chlorination: Chlorination at the appropriate position to yield the final product.

These methods can be optimized for yield and purity using green chemistry principles, minimizing environmental impact during production.

Biological Activities

Research indicates that ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate exhibits various biological activities, primarily due to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes.

Antiviral Potential

The compound's ability to inhibit certain viral enzymes suggests it may have antiviral applications, particularly against viruses that rely on similar biochemical pathways.

Comparative Analysis

The following table compares ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylateC7H10ClN3O4SContains a sulfonamide group for enhanced activity
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylateC7H10ClN3O4SChlorosulfonyl group enhances reactivity
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7H10N4O2Substituted with an amino group

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